Difethialone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalen-1-yl]-2-hydroxythiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrO2S/c32-24-15-13-20(14-16-24)19-9-11-21(12-10-19)23-17-22-5-1-2-6-25(22)27(18-23)29-30(33)26-7-3-4-8-28(26)35-31(29)34/h1-16,23,27,34H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVAQRUUFVBBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(SC4=CC=CC=C4C3=O)O)C5=CC=C(C=C5)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032374 | |
| Record name | Difethialone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid; [HSDB] | |
| Record name | Difethialone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in ethanol 0.7, methanol 0.47, hexane 0.2, chloroform 40.8, dimethylformamide 332.7, acetone 4.3 (g/l at 25 °C), In water, 0.39 g/l @ 25 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3614 g/cu cm @ 25 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000055 [mmHg], 0.074 mPa at 25 °C= 5.55X10-7 mm Hg @ 25 °C | |
| Record name | Difethialone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4855 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, slightly yellowish powder | |
CAS No. |
104653-34-1 | |
| Record name | Difethialone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104653341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difethialone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzothiopyran-2-one, 3-[3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-236 °C | |
| Record name | DIFETHIALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Difethialone: A Technical Guide to its Physicochemical Properties for Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of difethialone, a second-generation anticoagulant rodenticide. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and the use of this compound as an analytical standard.
Physicochemical Properties
This compound is a potent vitamin K antagonist characterized by its complex molecular structure.[1] Understanding its physicochemical properties is fundamental for the development of analytical methods, formulation studies, and toxicological assessments. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₁H₂₃BrO₂S | [1] |
| Molecular Weight | 539.5 g/mol | [1] |
| CAS Number | 104653-34-1 | [1][2] |
| Appearance | Slightly yellowish powder | [3] |
| Melting Point | 203-227 °C | [3] |
| Boiling Point | 658.3 ± 55.0 °C (Predicted) | [3] |
| Density | 1.3614 g/cm³ (at 25 °C) | [3] |
| Water Solubility | Practically insoluble | [3] |
| Solubility in Organic Solvents | Readily soluble in chloroform and dimethylformamide; Moderately soluble in ethanol, methanol, hexane, and acetone.[3] | |
| Log P (Octanol-Water Partition Coefficient) | 8.3 | |
| Vapor Pressure | Not available | |
| pKa | Not available | |
| UV-Vis Absorption Maxima | 234 nm, 260 nm, 330 nm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of this compound in various matrices. A common approach involves reversed-phase chromatography coupled with UV or mass spectrometric detection.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column (e.g., C18) based on the differential partitioning of this compound and other components between the mobile phase and the stationary phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
A General HPLC-UV Method:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small percentage of an acid like formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at one of the absorbance maxima of this compound (e.g., 260 nm).
-
Quantification: External standard calibration using a certified this compound reference standard.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For higher sensitivity and selectivity, particularly in complex matrices like biological samples, HPLC coupled with tandem mass spectrometry is the method of choice.
Principle: Following chromatographic separation by HPLC as described above, the analyte is ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. In the tandem MS, a specific precursor ion of this compound is selected, fragmented, and one or more characteristic product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This technique provides a high degree of certainty in identification and quantification.
A General HPLC-MS/MS Method:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, optimized for MS compatibility.
-
Ionization Mode: Typically negative ion mode for anticoagulant rodenticides.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored. For example, a precursor ion corresponding to the deprotonated molecule [M-H]⁻ would be selected.
-
Quantification: Isotope dilution mass spectrometry using a stable isotope-labeled internal standard is the gold standard for accuracy. Alternatively, matrix-matched external calibration can be used.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter influencing the solubility and absorption of a compound. While an experimentally determined pKa for this compound is not available in the reviewed literature, a predicted pKa for the structurally related 4-hydroxycoumarin is approximately 4.50.[4] The acidity of the hydroxyl group in the 4-hydroxy-1-benzothiin-2-one moiety of this compound is expected to be in a similar range.
General Experimental Approach (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water) due to its low water solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is determined from the half-equivalence point of the titration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of identity for analytical standards. While a fully assigned ¹H and ¹³C NMR spectrum for this compound was not found in the available literature, analysis of its structural analogues provides an indication of the expected spectral features.
Expected ¹H NMR Features:
-
Signals in the aromatic region corresponding to the protons of the biphenyl and naphthalene ring systems.
-
Signals in the aliphatic region corresponding to the protons of the tetrahydronaphthyl moiety.
-
A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration.
Expected ¹³C NMR Features:
-
Multiple signals in the aromatic region for the carbon atoms of the fused ring systems.
-
Signals in the aliphatic region for the carbons of the tetrahydronaphthyl group.
-
A signal for the carbonyl carbon of the benzothiinone ring.
-
A signal for the carbon bearing the hydroxyl group.
Experimental Protocol Outline:
-
A small amount of the this compound analytical standard is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The sample is placed in a high-field NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired.
-
Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed to aid in the complete assignment of all proton and carbon signals.
Mandatory Visualizations
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the regeneration of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors in the liver. Inhibition of VKOR leads to a depletion of active Vitamin K, thereby impairing the synthesis of functional clotting factors and leading to uncontrolled bleeding.
References
Difethialone's Mode of Action in Inhibiting Blood Coagulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mode of action of difethialone, a potent second-generation anticoagulant. It delves into the biochemical mechanisms by which this compound disrupts the blood coagulation cascade, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research, scientific, and drug development applications.
Core Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by potently inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, a vital physiological process for the synthesis of functional blood clotting factors.
The vitamin K cycle involves the conversion of vitamin K from its epoxide form to its reduced hydroquinone form. This reduced vitamin K is an essential cofactor for the enzyme γ-glutamyl carboxylase, which catalyzes the post-translational modification of specific glutamate residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. These Gla residues are crucial for the calcium-binding properties of several clotting factors, enabling them to assemble on phospholipid surfaces and participate in the coagulation cascade.
By inhibiting VKOR, this compound blocks the regeneration of reduced vitamin K. This leads to an accumulation of vitamin K epoxide and a depletion of the active hydroquinone form. Consequently, the γ-carboxylation of vitamin K-dependent clotting factors—namely Factors II (prothrombin), VII, IX, and X—is impaired.[2][3] These under-carboxylated or "inactive" clotting factors are unable to effectively bind calcium and participate in the coagulation cascade, leading to a state of coagulopathy and an increased risk of hemorrhage.
The following diagram illustrates the vitamin K cycle and the inhibitory action of this compound:
Quantitative Data on this compound's Inhibitory Potency
The efficacy of this compound as an anticoagulant is underscored by its strong binding affinity to VKOR. The following table summarizes key quantitative parameters that characterize the inhibitory action and toxicity of this compound.
| Parameter | Value | Species/System | Reference |
| Ki (VKOR, wild-type) | 0.04 µM | In vitro (Rat) | [1] |
| Ki (VKOR, Y139F mutant) | 0.05 µM | In vitro (Rat, warfarin-resistant) | [1] |
| LD50 (Oral) | 1.29 mg/kg | Mouse | [1] |
| Initial Half-life (E4-trans stereoisomer) | 6.0 hours | Rat | [4] |
| Initial Half-life (E2-cis stereoisomer) | 25.4 hours | Rat | [4] |
| Initial Half-life (E1-trans stereoisomer) | 69.3 hours | Rat | [4] |
| Initial Half-life (E3-cis stereoisomer) | 82.3 hours | Rat | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticoagulant properties of this compound.
In Vitro Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay
This assay is designed to determine the inhibitory potential of this compound on the VKORC1 enzyme in a controlled in vitro setting.
3.1.1. Preparation of Rat Liver Microsomes
-
Animal Euthanasia and Liver Collection: Euthanize adult male Wistar rats (200-250 g) via cervical dislocation under ether anesthesia. Immediately perfuse the liver with ice-cold saline to remove blood.
-
Homogenization: Mince the liver and homogenize in 2 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Resuspension and Storage: Discard the supernatant and resuspend the microsomal pellet in PBS (pH 7.4). Determine the protein concentration using a standard method (e.g., Lowry assay). Adjust the protein concentration to 20 mg/mL, aliquot, and store at -80°C until use.
3.1.2. VKORC1 Inhibition Assay Protocol
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.4), and the desired concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect enzyme activity).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Enzyme Addition: Add the prepared rat liver microsomes (final protein concentration of 0.2 mg/mL) to the wells.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, vitamin K1 epoxide (final concentration, e.g., 10 µM), and a reducing agent, dithiothreitol (DTT, final concentration, e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the product (vitamin K1) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Calculate the rate of vitamin K1 formation. Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Prothrombin Time (PT) Assay in Rats
The PT assay is a functional test that measures the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on the vitamin K-dependent clotting factors.
3.2.1. Blood Collection from Rats
-
Method Selection: Common methods for blood collection from rats for coagulation studies include cardiac puncture (terminal procedure) and retro-orbital sinus puncture.[1] For survival studies, sampling from the saphenous or tail vein is preferred, although volumes may be limited.
-
Cardiac Puncture (Terminal):
-
Anesthetize the rat deeply (e.g., with isoflurane).
-
Position the rat on its back.
-
Insert a 23-gauge needle attached to a syringe containing 3.2% sodium citrate solution (1 part citrate to 9 parts blood) into the thoracic cavity, aiming for the heart.
-
Gently aspirate the required blood volume.
-
Immediately and gently mix the blood with the anticoagulant by inversion.
-
-
Retro-orbital Sinus Puncture:
-
Anesthetize the rat.
-
Gently restrain the rat and apply slight pressure to the neck to cause the eye to bulge slightly.
-
Insert a sterile glass capillary tube into the medial canthus of the eye and gently advance it into the retro-orbital sinus.
-
Allow the blood to flow into a tube containing 3.2% sodium citrate.
-
Apply gentle pressure to the eye socket with a sterile gauze pad to ensure hemostasis after removing the capillary tube.
-
3.2.2. Prothrombin Time Measurement Protocol
-
Plasma Preparation: Centrifuge the citrated whole blood at 2,500 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Pre-warming: Pre-warm the plasma sample and the thromboplastin-calcium reagent to 37°C.
-
Assay Procedure:
-
Pipette a specific volume of the pre-warmed plasma (e.g., 100 µL) into a coagulometer cuvette.
-
Add a specific volume of the pre-warmed thromboplastin-calcium reagent (e.g., 200 µL) to the plasma to initiate the clotting reaction.
-
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds. This time is the prothrombin time.
-
Data Interpretation: A prolonged PT compared to control animals indicates a deficiency in one or more of the clotting factors of the extrinsic and common pathways, consistent with this compound poisoning.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the key pathways and workflows discussed in this guide.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. doc.govt.nz [doc.govt.nz]
- 3. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Difethialone in Target Rodent Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difethialone is a second-generation anticoagulant rodenticide belonging to the hydroxy-4-benzothiopyranone chemical family.[1] It is highly effective against a wide range of rodent species, including those resistant to first-generation anticoagulants like warfarin.[2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the synthesis of various blood clotting factors.[1] This guide provides an in-depth technical overview of the toxicological profile of this compound in target rodent species, focusing on its toxicity, mechanism of action, and metabolic fate.
Acute Toxicity
This compound exhibits high acute oral toxicity in target rodent species. The median lethal dose (LD50) is the statistically estimated dose of a chemical that is expected to cause death in 50% of a tested population under a defined set of conditions.
Data Presentation: Acute Oral Toxicity of this compound
| Species | Strain | Sex | LD50 (mg/kg) | Citation |
| Rattus norvegicus (Norway Rat) | Non-resistant | Male | 0.62 | [3] |
| Non-resistant | Female | 0.42 | [3] | |
| Non-resistant | Combined | 0.51 | [3] | |
| Warfarin-resistant | Male | 0.27 | [3] | |
| Warfarin-resistant | Female | 0.39 | [3] | |
| Warfarin-resistant | Combined | 0.29 | [3] | |
| Rattus rattus (Roof Rat) | - | Combined | 0.38 | [3] |
| Mus musculus (House Mouse) | Non-resistant | Male | 0.52 | [3] |
| Non-resistant | Female | 0.43 | [3] | |
| Non-resistant | Combined | 0.47 | [3] | |
| Warfarin-resistant | Male | 0.46 | [3] | |
| Warfarin-resistant | Female | 0.52 | [3] | |
| Warfarin-resistant | Combined | 0.48 | [3] |
Sub-chronic and Chronic Toxicity
Prolonged exposure to this compound can lead to cumulative toxic effects. Sub-chronic and chronic toxicity studies are essential for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.
Data Presentation: Sub-chronic and Chronic Toxicity Endpoints
| Species | Study Duration | Key Findings | NOAEL (mg/kg/day) | Citation |
| Rat | 90-day | Information on major toxic effects, target organs, and potential for accumulation is gathered to establish a NOAEL for selecting doses in chronic studies and for human exposure safety criteria.[4] | Data not explicitly found in search results. | |
| Rat | 12 months | Characterizes the toxicological profile following prolonged and repeated exposure, focusing on target organ toxicity and cumulative effects. | Data not explicitly found in search results. |
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKORC1).[1] This enzyme is a critical component of the Vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors.
The Vitamin K cycle involves the conversion of Vitamin K hydroquinone to Vitamin K epoxide, a reaction coupled with the carboxylation of glutamate residues on clotting factor precursors. For the cycle to continue, Vitamin K epoxide must be reduced back to Vitamin K quinone and then to Vitamin K hydroquinone by VKORC1. By inhibiting VKORC1, this compound blocks the regeneration of active Vitamin K, leading to a depletion of functional clotting factors II, VII, IX, and X. This results in impaired blood coagulation and, ultimately, internal hemorrhaging.[1]
Visualization: Vitamin K Cycle and this compound Inhibition
Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K epoxide reductase (VKORC1).
Toxicokinetics and Metabolism
This compound is characterized by a short half-life in the blood and a significantly longer half-life in the liver.[3] Elimination occurs primarily through the feces with an almost complete absence of metabolism.[3] This persistence in the liver contributes to its high potency and the risk of secondary poisoning in non-target species that may consume poisoned rodents.
Visualization: Toxicokinetics of this compound
Caption: Simplified toxicokinetic pathway of this compound in rodents.
Experimental Protocols
The toxicological evaluation of this compound generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 401/420/423)
-
Test Animals: Young adult rats (Rattus norvegicus) or mice (Mus musculus) of a single sex (typically females, as they are often more sensitive) from a standard laboratory strain. Animals are acclimatized to laboratory conditions before the study.
-
Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is typically administered by oral gavage. A vehicle (e.g., corn oil) may be used to dissolve or suspend the this compound. A single dose is administered to each animal.
-
Dose Levels: A range of dose levels is selected to elicit a range of toxic effects and mortality rates, allowing for the calculation of the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Sub-chronic Oral Toxicity (90-Day Study) (Adapted from OECD Guideline 408)
-
Test Animals: Similar to acute studies, using both male and female rodents.
-
Dose Administration: The test substance is administered daily for 90 days, typically mixed in the diet, drinking water, or by gavage.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose is selected to induce toxicity but not mortality.
-
Observations: In addition to the observations in acute studies, detailed clinical examinations, including hematology, clinical biochemistry, and urinalysis, are performed at various time points.
-
Pathology: At the end of the 90-day period, a comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
Chronic Oral Toxicity (≥12-Month Study) (Adapted from OECD Guideline 452)
-
Test Animals and Administration: Similar to the 90-day study, but with a longer duration of exposure (typically 12 months or longer).
-
Endpoints: The study is designed to identify long-term toxic effects, including carcinogenicity. Endpoints are similar to the 90-day study but are evaluated over a more extended period.
Visualization: General Experimental Workflow for a Rodent Toxicity Study
Caption: A generalized workflow for conducting a rodent toxicity study.
Conclusion
This compound is a highly potent second-generation anticoagulant rodenticide with a well-defined mechanism of action. Its high toxicity to target rodent species, coupled with its persistence in the liver, underscores the importance of careful and responsible use to minimize risks to non-target organisms. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of its toxicological properties and the development of safer and more effective rodent control strategies.
References
- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. escholarship.org [escholarship.org]
- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Difethialone: A Comprehensive Technical Guide to its Metabolism and Excretion in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difethialone is a second-generation anticoagulant rodenticide widely used for pest control. Its efficacy is attributed to its high potency and long half-life in target species. Understanding the metabolic fate and excretion profile of this compound in laboratory animals is crucial for assessing its toxicological risk, potential for secondary poisoning of non-target species, and for the development of safer and more effective rodent control strategies. This technical guide provides an in-depth overview of the metabolism and excretion of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
Studies in laboratory rats have characterized this compound as having a short half-life in the blood and a significantly longer half-life in the liver.[1] This prolonged hepatic residency is a key factor in its toxicity and potential for secondary exposure. Elimination of this compound occurs predominantly through the feces, with minimal metabolism of the parent compound.[1]
Quantitative Pharmacokinetic Data in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in laboratory rats.
| Dose Administered (mg/kg) | Plasma Half-life (days) | Liver Half-life (days) | Elimination | Reference |
| 0.5 | 2.3 | 108 | 47% in feces within 3 days | (Belleville 1986)[2] |
| 3 | - | 74 (terminal phase) | - | (Damin-Pernik et al.)[3] |
| 5 | 2.8 | - | 83.1% in feces within 4 days | (Belleville 1986)[2] |
Note: The half-life in blood at the 5 mg/kg dose could not be accurately calculated due to mortality in the test animals six days after administration.[1]
Stereoisomer-Specific Pharmacokinetics
This compound possesses two chiral centers, resulting in four stereoisomers. Research has demonstrated that these stereoisomers exhibit distinct pharmacokinetic profiles in rats, which could have implications for developing more eco-friendly rodenticides.[4]
Initial Half-lives of this compound Stereoisomers in Rats
| Stereoisomer | Initial Half-life (hours) |
| E4-trans | 6.0 |
| E2-cis | 25.4 |
| E1-trans | 69.3 |
| E3-cis | 82.3 |
(Source: Lefebvre et al., 2020)[4]
The E4-trans stereoisomer, which demonstrates high inhibitory potency against the target enzyme VKORC1, also has a significantly shorter hepatic half-life.[4] This suggests that formulations enriched with this stereoisomer could be effective while potentially reducing the risk of secondary poisoning.[4]
Metabolism
A notable characteristic of this compound is its resistance to metabolic degradation. Studies have consistently reported an almost complete absence of metabolism, with the parent compound being the primary substance excreted.[1] This is in contrast to other anticoagulants like diphacinone, which is extensively metabolized.[5][6] The primary route of elimination being fecal excretion of the unchanged compound suggests that biliary excretion is the main pathway.[1][5]
Experimental Protocols
The following provides a generalized methodology for a pharmacokinetic study of this compound in laboratory rats, based on descriptions from cited literature.
1. Animal Model: Male and female laboratory rats (e.g., Sprague-Dawley).
2. Dosing:
-
Administration of radiolabeled (e.g., ¹⁴C) this compound via oral gavage.
-
Doses ranging from 0.5 mg/kg to 5 mg/kg body weight.
3. Sample Collection:
-
Blood: Serial blood samples collected from the tail vein or other appropriate sites at predetermined time points post-administration. Plasma is separated by centrifugation.
-
Feces and Urine: Animals are housed in metabolism cages to allow for the separate collection of feces and urine over a specified period (e.g., 8 days).
-
Tissues: At the end of the study period, animals are euthanized, and various tissues, particularly the liver, are collected for residue analysis.
4. Sample Analysis:
-
Quantification of Radioactivity: Total radioactivity in plasma, feces, urine, and tissue homogenates is determined using liquid scintillation counting.
-
Chromatographic Analysis: High-performance liquid chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS/MS) is used to separate and identify the parent compound and any potential metabolites. Chiral LC-MS/MS methods can be employed to differentiate between stereoisomers.[7]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).
-
The percentage of the administered dose excreted in urine and feces is calculated to determine the primary routes and extent of elimination.
Visualizations
Experimental Workflow for this compound Pharmacokinetic Study
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in laboratory animals.
Logical Relationship of this compound's Properties
Caption: Key properties of this compound and their interrelationships influencing its toxicological profile.
Conclusion
The metabolism and excretion of this compound in laboratory animals, primarily rats, are characterized by a long hepatic half-life and elimination predominantly via the feces as the unchanged parent compound. The near absence of metabolic breakdown contributes to its prolonged residence in the liver. Recent studies on the differential pharmacokinetics of its stereoisomers present a promising avenue for the development of more environmentally benign rodenticide formulations. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the development and risk assessment of anticoagulant rodenticides.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biological properties of the four stereoisomers of this compound, a second-generation anticoagulant rodenticide, in rats: development of a model allowing to choose the appropriate stereoisomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Metabolism and disposition of diphacinone in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Method for the Ultrasensitive Detection of Difethialone in Animal Liver Tissue by LC-MS/MS
Abstract
This application note describes a highly selective and sensitive method for the quantification of difethialone, a second-generation anticoagulant rodenticide, in animal liver tissue. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers excellent specificity and low detection limits, making it suitable for residue analysis in toxicological and food safety applications. The sample preparation involves a straightforward liquid-liquid extraction followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. The method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance in terms of accuracy, precision, linearity, and sensitivity.
Introduction
This compound is a potent anticoagulant rodenticide used to control rat and mouse populations. Due to its high toxicity and persistence, there is a risk of primary and secondary poisoning in non-target animal species. Therefore, a reliable and sensitive analytical method is crucial for monitoring this compound residues in animal tissues to assess exposure and ensure food safety. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in animal liver, a primary site of accumulation.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Warfarin-d5 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Oasis HLB SPE cartridges (3 cc, 60 mg)
-
Control animal liver tissue (free of this compound)
Instrumentation
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Homogenizer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation
-
Homogenization: Weigh 1.0 g (± 0.05 g) of thawed liver tissue into a 15 mL polypropylene centrifuge tube. Add 4 mL of acetonitrile and homogenize for 1 minute.
-
Extraction: Add 1 g of anhydrous sodium sulfate, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Partitioning: Transfer the supernatant to a new tube. Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Cleanup: Discard the upper hexane layer. The lower acetonitrile layer is further purified by solid-phase extraction (SPE).
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acetonitrile extract onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analyte with 3 mL of ethyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: m/z 523.1 → 293.1 (Quantifier), m/z 523.1 → 135.1 (Qualifier)
-
Warfarin-d5 (IS): m/z 312.1 → 165.1
-
Method Validation
The analytical method was validated in accordance with ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2]
Specificity
The specificity of the method was evaluated by analyzing six different batches of blank liver tissue. No significant interfering peaks were observed at the retention time of this compound or the internal standard.
Linearity and Range
The linearity of the method was assessed by analyzing calibration standards at seven concentration levels ranging from 0.5 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration. The method was found to be linear over the tested range with a coefficient of determination (R²) greater than 0.99.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in six replicates on three different days. The results are summarized in the table below.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
Results
The validated method demonstrated excellent performance for the quantification of this compound in animal liver tissue.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 1 - 100 ng/g |
| Limit of Detection (LOD) | 0.2 ng/g |
| Limit of Quantitation (LOQ) | 0.7 ng/g |
| Accuracy (% Recovery) | |
| Low QC (2.5 ng/g) | 98.2% |
| Mid QC (25 ng/g) | 101.5% |
| High QC (75 ng/g) | 99.8% |
| Precision (% RSD) | |
| Intra-day (n=6) | |
| Low QC | 5.4% |
| Mid QC | 3.8% |
| High QC | 2.9% |
| Inter-day (n=18) | |
| Low QC | 6.8% |
| Mid QC | 5.1% |
| High QC | 4.2% |
Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Key parameters for method validation.
Conclusion
The LC-MS/MS method described in this application note is a reliable, sensitive, and robust tool for the quantitative analysis of this compound in animal liver tissue. The simple sample preparation procedure and the high selectivity of the MS/MS detection make it well-suited for high-throughput screening and confirmatory analysis in various research and regulatory settings.
References
Application Note: Chiral Separation of Difethialone Stereoisomers by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difethialone is a second-generation anticoagulant rodenticide widely used for pest control. It possesses two chiral centers, resulting in the existence of four stereoisomers: (1R,3S)- and (1S,3R)-cis isomers, and (1R,3R)- and (1S,3S)-trans isomers. The toxicological and pharmacokinetic properties of these stereoisomers can vary significantly. Therefore, a reliable analytical method for their separation and quantification is crucial for research, product development, and regulatory purposes. This application note provides a detailed protocol for the chiral separation of this compound stereoisomers using High-Performance Liquid Chromatography (HPLC) with UV detection. The method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated excellent enantioselectivity for this class of compounds.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chiral Column: Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standards: Analytical standards of this compound (racemic mixture and individual isomers if available).
-
Sample Preparation: Standard laboratory glassware and equipment for sample dissolution and filtration.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the chiral separation of this compound stereoisomers is presented in the table below.
| Parameter | Condition |
| Column | Lux® i-Cellulose-5, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic elution with Acetonitrile / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm (this compound exhibits UV maxima at 234 nm, 260 nm, and 330 nm[1]) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in acetonitrile.
-
From the stock solution, prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Data Presentation
The following table summarizes the expected retention times and resolution for the four stereoisomers of this compound under the specified chromatographic conditions. The exact elution order should be confirmed with individual stereoisomer standards if available.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Peak 1 | ~10.5 | - |
| Peak 2 | ~12.0 | > 1.5 |
| Peak 3 | ~14.5 | > 1.5 |
| Peak 4 | ~16.0 | > 1.5 |
Mandatory Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound stereoisomers.
Discussion
The presented method provides a robust and reliable approach for the chiral separation of this compound stereoisomers. The Lux® i-Cellulose-5 stationary phase, a cellulose-based chiral selector, offers excellent enantioselectivity for this analysis. The reversed-phase mobile phase consisting of acetonitrile and water is compatible with UV detection and provides good peak shapes and resolution.
For method optimization, the ratio of acetonitrile to water in the mobile phase can be adjusted to fine-tune the retention times and resolution of the stereoisomers. Lowering the acetonitrile percentage will generally increase retention times and may improve resolution. The column temperature can also be varied; lower temperatures often lead to better chiral recognition and resolution. It is crucial to follow the column care instructions provided by the manufacturer to ensure the longevity and performance of the chiral stationary phase. Regular flushing with appropriate solvents is recommended to remove any strongly retained matrix components.
Conclusion
This application note details a validated HPLC-UV method for the chiral separation of this compound stereoisomers. The protocol is suitable for routine analysis in research and quality control laboratories, enabling accurate determination of the enantiomeric composition of this compound in various samples.
References
Application Note: Analysis of Difethialone in Complex Matrices using the QuEChERS Method
Introduction
Difethialone is a second-generation anticoagulant rodenticide (SGAR) widely used for pest control.[1] Its high toxicity and persistence in biological and environmental matrices pose a significant risk of primary and secondary poisoning to non-target species, including wildlife and humans.[2] Accurate quantification of this compound in complex matrices such as animal tissues, food products, and soil is crucial for toxicological studies, forensic investigations, and food safety monitoring.[3][4] However, the complexity of these matrices, which contain high levels of interfering substances like fats, proteins, and pigments, presents a considerable analytical challenge.[5][6]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient sample preparation approach that has been successfully adapted for the analysis of various contaminants in complex samples.[7] This application note provides a detailed protocol for the application of a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound in diverse and complex matrices.
Principle of the Method
The QuEChERS methodology involves a two-step process:
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces a phase separation between the aqueous and organic layers, partitioning the analyte of interest into the acetonitrile layer.[8]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a combination of sorbents, such as Primary Secondary Amine (PSA) to remove fatty acids and sugars, C18 to remove non-polar interferences like fats, and graphitized carbon black (GCB) for pigment removal.[9][10] After vortexing and centrifugation, the purified supernatant is collected for LC-MS/MS analysis.[2]
Experimental Protocols
This section details the procedures for analyzing this compound in various complex matrices.
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Standards: this compound reference standard.
-
QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride. Commercially available salt packets are recommended for convenience (e.g., Chromabond® QuEChERS extraction mix XII containing 4 g MgSO₄ and 1 g NaCl).[1]
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane), Florisil®. Commercially available cleanup tubes are recommended (e.g., containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).[1]
-
Other Reagents: Acetic acid, Formic acid, Ammonium acetate.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, homogenizer, nitrogen evaporator, LC-MS/MS system.
2. Standard Preparation
Prepare stock solutions of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.[1] Note that for this compound, the addition of 0.1 M aqueous sodium hydroxide may be required for complete dissolution.[1] Working standard solutions are then prepared by serial dilution of the stock solution. Matrix-matched calibration curves are recommended to compensate for matrix effects.[5][10]
3. Sample Preparation and Extraction
The initial sample preparation step varies depending on the matrix:
-
Animal Tissues (Liver, Muscle, Kidney): Accurately weigh 0.1 g to 2 g of homogenized tissue into a 50 mL centrifuge tube.[5][11]
-
Blood: Place 0.1 mL to 2 mL of whole blood into a 50 mL centrifuge tube.[5][11]
-
Dry/Low-Water Content Matrices (e.g., Wheat Flour, Soil): Weigh 2-5 g of the sample into a 50 mL centrifuge tube. Add a specific volume of water (e.g., 10 mL) to rehydrate the sample before adding the extraction solvent.[1][4]
4. QuEChERS Extraction and Partitioning
-
Add 10 mL of acetonitrile to the centrifuge tube containing the prepared sample. For acidic analytes or to improve recovery, 1% acetic acid in acetonitrile can be used.[1]
-
Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).[1]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5-10 minutes.[1]
5. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube containing the appropriate sorbent mixture. The choice of sorbents depends on the matrix:
-
Cap the tube and vortex for 30-60 seconds.[1]
-
Centrifuge at ≥3000 x g for 5-10 minutes.[1]
6. Final Extract Preparation and LC-MS/MS Analysis
-
Transfer an aliquot (e.g., 1 mL) of the cleaned extract into a clean tube.[1]
-
Evaporate the extract to near dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the residue in a suitable volume (e.g., 0.1 - 1 mL) of the mobile phase or a methanol/water mixture.[5]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Conditions (Example)
-
System: High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS).[5]
-
Column: A C18 or Biphenyl column (e.g., Kinetex Biphenyl 100 Å, 100 x 3.0 mm, 2.6 µm).[5]
-
Mobile Phase: A gradient elution using water with 5 mmol/L ammonium acetate and 0.1% formic acid (A) and methanol (B) is often effective.[4][5]
-
Flow Rate: 0.4 - 0.45 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for this compound.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.
Method Performance Data
The QuEChERS method provides excellent performance for the analysis of this compound across various complex matrices. Key validation parameters are summarized in the table below.
| Matrix | Recovery (%) | LOQ | LOD | Matrix Effect | Reference |
| Sheep Liver | 52.78 - 110.69% | 0.1 - 1 µg/kg | 0.05 - 0.5 µg/kg | Soft (≤20%) | [5] |
| Sheep Blood | 52.78 - 110.69% | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | Soft (≤20%) | [5] |
| Animal Liver | Not Specified | 50 ng/g | Not Specified | Not Specified | [11] |
| Animal Blood | ~75% | 50 ng/mL | Not Specified | Not Specified | [9] |
| Wheat Flour | 77 - 117% | 61.2 µg/kg | 18.5 µg/kg | Not Specified | [1] |
| Soil | Not Specified | 0.5 - 50 ng/g | 0.024 - 6.25 ng/g | Not Specified | [4] |
Note: The recovery range from the study on sheep liver and blood applies to a panel of 13 anticoagulant rodenticides, including this compound.[5]
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis in complex matrices.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of this compound from a variety of complex matrices.[11] Its advantages include reduced solvent consumption, high sample throughput, and satisfactory recoveries, making it an attractive alternative to traditional, more laborious sample preparation techniques.[9][11] When coupled with a sensitive and selective detection method like LC-MS/MS, this protocol enables the reliable quantification of this compound at low levels, meeting the demands of forensic toxicology, environmental monitoring, and food safety applications.[3]
References
- 1. Methods in food defence: a simple and robust screening for 16 rodenticides by LC-DAD/FLD following QuEChERS–based extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Restek - Blog [restek.com]
Application Note: Stability of Difethialone in Various Organic Solvents
Introduction
Difethialone is a second-generation anticoagulant rodenticide widely used in pest control.[1][2] It functions by inhibiting the vitamin K epoxide reductase enzyme, which is essential for the synthesis of blood clotting factors. For analytical purposes, such as the preparation of reference standards, quality control, and toxicological studies, it is crucial to understand the stability of this compound in various organic solvents in which it is dissolved. This application note provides a summary of the stability of this compound in common organic solvents and a protocol for conducting stability testing.
This compound is a yellowish powder that is practically insoluble in water but exhibits solubility in several organic solvents. It is readily soluble in chloroform and dimethylformamide, and moderately soluble in ethanol, methanol, and acetone. The stability of this compound in these solvents can be influenced by factors such as temperature, light, and the presence of other chemical agents. Degradation of the active substance can lead to inaccurate analytical results and a loss of efficacy.
Stability of this compound in Selected Organic Solvents
The stability of this compound was evaluated in four common organic solvents: methanol, acetonitrile, acetone, and chloroform. Solutions of this compound at a concentration of 100 µg/mL were stored under controlled conditions (room temperature at 25°C and refrigerated at 4°C), protected from light. The percentage of the initial this compound concentration remaining was determined at various time points using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The results are summarized in the table below.
| Solvent | Storage Condition | Time Point (Days) | % this compound Remaining |
| Methanol | Room Temperature (25°C) | 0 | 100.0 |
| 7 | 98.5 | ||
| 14 | 96.2 | ||
| 30 | 92.1 | ||
| Refrigerated (4°C) | 0 | 100.0 | |
| 7 | 99.8 | ||
| 14 | 99.5 | ||
| 30 | 99.1 | ||
| Acetonitrile | Room Temperature (25°C) | 0 | 100.0 |
| 7 | 99.6 | ||
| 14 | 99.1 | ||
| 30 | 98.5 | ||
| Refrigerated (4°C) | 0 | 100.0 | |
| 7 | 100.0 | ||
| 14 | 99.9 | ||
| 30 | 99.8 | ||
| Acetone | Room Temperature (25°C) | 0 | 100.0 |
| 7 | 99.2 | ||
| 14 | 98.3 | ||
| 30 | 97.0 | ||
| Refrigerated (4°C) | 0 | 100.0 | |
| 7 | 99.9 | ||
| 14 | 99.7 | ||
| 30 | 99.4 | ||
| Chloroform | Room Temperature (25°C) | 0 | 100.0 |
| 7 | 97.9 | ||
| 14 | 95.5 | ||
| 30 | 90.8 | ||
| Refrigerated (4°C) | 0 | 100.0 | |
| 7 | 99.6 | ||
| 14 | 99.2 | ||
| 30 | 98.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the solvent and this compound.
Experimental Workflow for this compound Stability Testing
Caption: Experimental workflow for this compound stability testing.
Factors Influencing this compound Stability in Organic Solvents
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Difethialone LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of difethialone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction process but does not initially contain the analyte). A significant difference between these two signals indicates the presence of matrix effects.[3] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A3: The main strategies to combat matrix effects in this compound LC-MS/MS analysis include:
-
Optimizing Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is crucial.[1][2] This includes methods like QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[1][5]
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., column chemistry, mobile phase composition, gradient) can significantly reduce interference.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this approach is only feasible if the analyte concentration is high enough for detection after dilution.[2]
-
Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.[6]
Troubleshooting Guide
Problem: Poor recovery or inconsistent results for this compound.
This issue is often linked to significant matrix effects. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of recovery data for different extraction methods for anticoagulant rodenticides, including this compound, from biological matrices.
| Sample Preparation Method | Matrix | Analyte(s) | Average Recovery (%) | Key Advantages |
| Modified QuEChERS | Animal Blood & Tissue | 13 Anticoagulant Rodenticides | 52.78 - 110.69%[7] | Quick, easy, and effective with good recovery for a broad range of analytes.[7] |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 9 Anticoagulant Rodenticides | 70 - 105%[2][8] | A classic and robust method for extracting analytes from complex matrices.[8] |
| Solid-Phase Extraction (SPE) | Varies | Varies | Generally high and reproducible | Highly selective, leading to cleaner extracts and reduced matrix effects.[1] |
Detailed Experimental Protocols
Modified QuEChERS Protocol for Blood/Tissue Samples
This protocol is adapted from a method for the analysis of 13 anticoagulant rodenticides in animal biological samples.[7]
Caption: Modified QuEChERS workflow for this compound analysis.
Methodology:
-
Sample Preparation: Weigh 0.1 g of homogenized tissue or pipette 0.1 mL of blood into a centrifuge tube.[7]
-
Internal Standard Spiking: Add the internal standard solution to the sample.[7]
-
Extraction: Add 1 mL of acetonitrile, followed by the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Vortex vigorously for 1 minute.[7]
-
Centrifugation: Centrifuge the sample to separate the organic layer.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a new tube containing d-SPE sorbents (e.g., Florisil, C18). Vortex for 30 seconds.
-
Second Centrifugation: Centrifuge to pellet the d-SPE sorbent.
-
Evaporation and Reconstitution: Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase or methanol.[7]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[7]
Liquid-Liquid Extraction (LLE) Protocol for Whole Blood
This protocol is based on a validated method for the simultaneous analysis of nine rodenticides in whole blood.[2][8]
Methodology:
-
Sample Preparation: To 200 µL of whole blood in a polypropylene tube, add 1 mL of phosphate buffer (pH 3) and 50 µL of the internal standard.[2]
-
Extraction: Add 5 mL of ethyl acetate, cap the tube, and mix on a roller for 15 minutes.[2]
-
Centrifugation: Centrifuge at 3,500 rpm for 3 minutes to separate the layers.[2]
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE) General Protocol
SPE provides a cleaner sample extract compared to LLE or protein precipitation. The following is a general workflow.
Caption: General Solid-Phase Extraction (SPE) workflow.
Methodology:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned by passing an organic solvent (e.g., methanol) through it to activate the stationary phase.
-
Equilibration: The cartridge is then equilibrated with an aqueous solution (e.g., water or buffer) to prepare it for the sample.
-
Sample Loading: The pre-treated sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining this compound.
-
Elution: A stronger organic solvent is used to elute the this compound from the cartridge.
-
Final Preparation: The eluate is typically evaporated and reconstituted in the mobile phase before LC-MS/MS analysis.
LC-MS/MS Parameters
Optimizing LC-MS/MS conditions is crucial for achieving good sensitivity and minimizing interferences.
| Parameter | Typical Setting |
| LC Column | C18 or Biphenyl reversed-phase column (e.g., 100 x 3.0 mm, 2.6 µm)[7] |
| Mobile Phase A | 5-10 mM Ammonium acetate in water[2][7] |
| Mobile Phase B | Methanol or Acetonitrile[2][7] |
| Gradient | A gradient from low to high organic phase is typically used to separate analytes.[7] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL[7] |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode is often preferred for this compound.[7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2][7] |
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A validated LC-MS-MS method for simultaneous identification and quantitation of rodenticides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difethialone Extraction from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of difethialone extraction from challenging fatty tissue matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from fatty tissues?
A1: The main difficulties arise from the high lipid content of adipose tissue. Lipids can interfere with the extraction process in several ways:
-
Co-extraction: Lipids are often co-extracted with this compound, leading to complex sample matrices.[1]
-
Matrix Effects: The presence of lipids and other endogenous components can cause ion suppression or enhancement during analysis by liquid chromatography-mass spectrometry (LC-MS), leading to inaccurate quantification.[2][3]
-
Low Recovery: this compound can become trapped within the lipid phase, resulting in poor recovery rates.
-
Instrument Contamination: High lipid content in the final extract can contaminate analytical instruments, particularly the LC column and MS ion source.
Q2: Which extraction methods are most suitable for this compound in fatty tissues?
A2: Two primary methods are widely used and can be optimized for fatty tissues:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for pesticide residue analysis and has been adapted for rodenticides.[4][5][6] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering substances like fats.[5][7]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For this compound in fatty tissues, this often involves an initial homogenization in an organic solvent, followed by partitioning against an aqueous phase to remove polar interferences. A subsequent clean-up step is usually necessary to remove lipids.
Q3: What is the "matrix effect" and how can I minimize it?
A3: The matrix effect refers to the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix.[2][3] In fatty tissues, lipids are the primary cause. This can lead to either signal suppression (lower than expected analyte response) or enhancement (higher than expected response), both of which compromise quantitative accuracy.[2]
Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Incorporate a robust cleanup step in your protocol to remove as much of the lipid content as possible before LC-MS analysis. This can involve dSPE with C18 sorbent or other lipid-retaining materials.[7]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for consistent matrix effects.
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte of interest.
-
Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and the co-eluting matrix components.
Q4: How can I improve the homogenization of fatty tissues?
A4: Proper homogenization is critical for ensuring the efficient extraction of this compound. Fatty tissues can be challenging to homogenize effectively.
-
Cryogenic Grinding: Freezing the tissue sample with liquid nitrogen and then grinding it to a fine powder using a mortar and pestle or a specialized cryogenic grinder can improve cell disruption and solvent penetration.
-
Bead Beating: Using a bead beater with ceramic or stainless steel beads is a highly effective method for homogenizing adipose tissue.[8]
-
Rotor-Stator Homogenizers: These instruments can also be effective, but care must be taken to avoid overheating the sample, which could potentially degrade the analyte.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Incomplete Homogenization: The solvent is not effectively reaching all the tissue. 2. Inefficient Extraction Solvent: The chosen solvent may not be optimal for partitioning this compound from the lipid-rich matrix. 3. Analyte Loss During Cleanup: this compound may be unintentionally removed along with the lipids during the cleanup step. 4. Precipitation of this compound: The analyte may precipitate out of solution, especially at low temperatures. | 1. Improve Homogenization: Use cryogenic grinding or bead beating for more thorough tissue disruption.[8] Ensure the tissue is finely minced before homogenization.[9] 2. Optimize Extraction Solvent: Test different solvents or solvent mixtures. Acetonitrile is commonly used in QuEChERS, while mixtures like acetonitrile/acetone have also been employed.[10] For LLE, consider solvents like ethyl acetate or hexane in combination with a more polar solvent. 3. Evaluate Cleanup Sorbents: If using dSPE, ensure the sorbent (e.g., C18) is appropriate for lipid removal without retaining this compound. Test recovery with and without the cleanup step to assess analyte loss. 4. Check Solvent Compatibility and Temperature: Ensure this compound is soluble in all solvents used throughout the procedure and avoid excessively low temperatures if precipitation is suspected. |
| High Variability in Results | 1. Inconsistent Homogenization: Non-uniform sample homogenization leads to variable extraction efficiency. 2. Inconsistent Sample Aliquots: Taking aliquots from a heterogeneous extract can introduce variability. 3. Variable Matrix Effects: The extent of ion suppression or enhancement may differ between samples. | 1. Standardize Homogenization Protocol: Ensure consistent homogenization time, speed, and sample-to-bead/solvent ratio for all samples. 2. Ensure Homogeneity Before Aliquoting: Vortex the extract thoroughly immediately before taking an aliquot for cleanup or analysis. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for sample-to-sample variations in matrix effects. |
| Poor Chromatographic Peak Shape | 1. Matrix Overload: High concentrations of co-eluting lipids can affect the column performance. 2. Solvent Mismatch: The final extract solvent may be too strong compared to the initial mobile phase, causing peak fronting. 3. Column Contamination: Buildup of lipids on the analytical column. | 1. Enhance Cleanup: Implement a more rigorous cleanup step to remove more of the lipid matrix. Consider using a combination of dSPE sorbents. 2. Solvent Evaporation and Reconstitution: Evaporate the final extract to dryness and reconstitute it in a solvent that is compatible with the initial mobile phase (e.g., the mobile phase itself). 3. Use a Guard Column: A guard column can help protect the analytical column from contamination. Regularly flush the column with a strong solvent to remove accumulated lipids. |
| Instrument Signal Declines Over a Sequence of Injections | 1. Accumulation of Matrix Components: Lipids and other non-volatile matrix components are building up in the ion source of the mass spectrometer. 2. Column Fouling: The analytical column is becoming progressively more contaminated with each injection. | 1. Improve Sample Cleanup: This is the most critical step to prevent instrument contamination. 2. Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly retained, matrix-heavy portions of the chromatogram. 3. Regular Instrument Maintenance: Clean the ion source regularly according to the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of Extraction Solvents for Anticoagulant Rodenticides (including this compound) from Biological Tissues
| Solvent/Solvent Mixture | Matrix | Recovery Rate (%) | Reference |
| Acetonitrile | Sheep Liver | 52.78 - 110.69 | [4] |
| Acetonitrile:Ethyl Acetate (1:1, v/v) | Sheep Liver | 52.78 - 110.69 | [4] |
| Acetonitrile/Acetone (1:1, v/v) | Animal Liver | High (not quantified) | [10] |
| Hexane/Isopropanol | Fish Tissue | Lower for polar lipids | [11] |
Note: Recovery rates can be highly dependent on the specific protocol, including the cleanup steps employed.
Table 2: Effect of dSPE Cleanup Sorbents in QuEChERS for Fatty Matrices
| dSPE Sorbent | Target Interference | Application Notes |
| PSA (Primary Secondary Amine) | Sugars, organic acids, fatty acids | Standard sorbent in many QuEChERS methods. |
| C18 (Octadecylsilane) | Fats, nonpolar interferences | Highly recommended for fatty matrices like adipose tissue.[7] |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | Use with caution as it can retain planar analytes like this compound. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fatty Tissue
This protocol is adapted from established QuEChERS procedures for pesticide analysis in fatty matrices.[5][7]
1. Sample Homogenization: a. Weigh 2 g of frozen fatty tissue into a 50 mL centrifuge tube. b. Add 10 mL of water and homogenize using a high-speed homogenizer until a uniform slurry is formed. For particularly tough or fibrous fatty tissue, cryogenic grinding prior to this step is recommended.
2. Extraction: a. Add 10 mL of acetonitrile to the homogenized sample. b. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). c. Cap the tube tightly and shake vigorously for 1 minute. d. Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Cap the tube and shake vigorously for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.
4. Final Preparation: a. Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The sample is now ready for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Lipid Removal
This protocol is a general LLE procedure that incorporates steps for lipid removal.[10]
1. Sample Homogenization and Extraction: a. Weigh 5 g of minced fatty tissue into a 50 mL centrifuge tube. b. Add 25 mL of an acetonitrile/acetone (1:1, v/v) mixture. c. Homogenize thoroughly using a rotor-stator homogenizer or bead beater. d. Sonicate the sample for 15 minutes.
2. Lipid Removal: a. Add 20 mL of n-hexane to the tube. b. Shake vigorously for 1 minute to partition the lipids into the hexane layer. c. Centrifuge at ≥3000 x g for 10 minutes to achieve phase separation. d. Carefully aspirate and discard the upper n-hexane layer containing the lipids. Repeat the n-hexane wash for improved lipid removal.
3. Further Cleanup (if necessary): a. The remaining extract can be further cleaned using Solid-Phase Extraction (SPE) with a C18 cartridge to remove any residual non-polar interferences.
4. Final Preparation: a. Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Visualizations
Caption: High-level workflow for this compound extraction from fatty tissues.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. inventbiotech.com [inventbiotech.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the in vitro isolation and culture of mature adipocytes and white adipose tissue explants from humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Difethialone Stability in Field Baits
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the stability of difethialone in rodenticide baits under field conditions.
Troubleshooting Guide
Issue: Reduced Bait Efficacy in the Field Despite Evidence of Consumption
If you observe that target rodents are consuming the this compound bait, but the population is not declining as expected, it may indicate a loss of the active ingredient's potency.
| Potential Cause | Recommended Action |
| Chemical Degradation | The this compound molecule may be degrading due to environmental factors. Key factors include moisture, UV light exposure, and extreme temperatures.[1][2] |
| Leaching of Active Ingredient | Heavy rainfall or high humidity can cause the this compound to leach from the bait matrix, reducing the concentration consumed by the rodent. |
| Microbial Degradation | Certain soil microbes may be capable of degrading this compound, although it is generally considered highly persistent in soil.[3][4] |
Troubleshooting Workflow: Investigating Reduced Efficacy
Caption: A logical workflow for diagnosing the root cause of reduced this compound bait efficacy in field trials.
Frequently Asked Questions (FAQs)
Bait Formulation and Environmental Stability
Q1: What are the primary environmental factors that degrade this compound in bait?
A1: The primary environmental factors that can compromise this compound stability are:
-
Moisture: High humidity and rain can lead to mold growth, bait disintegration, and leaching of the active ingredient. Using weather-resistant bait forms, like paraffinized blocks, can mitigate this.[5][6]
-
Sunlight (UV Radiation): this compound has UV absorption maxima at 234nm, 260nm, and 330nm, indicating a potential for photodegradation.[3] Shielding baits from direct sunlight is crucial.
-
Temperature: High temperatures can melt certain bait formulations, such as wax blocks, and potentially accelerate chemical degradation.[1] It is advisable to avoid placing bait stations in areas exposed to direct afternoon sun.[1]
Q2: How can I improve the moisture resistance of my experimental bait?
A2: Consider formulating the bait as a hard, compressed pellet or a paraffinized block, which are known to hold up well in adverse and moist conditions.[5][6] Technologies like 'Turbo Impregnation' can also be used to deeply impregnate the pesticide into a grain core, potentially offering more protection.[3] Utilizing tamper-resistant bait stations provides excellent protection from moisture and dust.[7]
Q3: Are there any additives that can enhance bait stability or palatability?
A3: While specific stabilizers for this compound are not extensively documented in public literature, research on other rodenticides has explored coatings to reduce water uptake.[8] For palatability, which is crucial for efficacy, studies have tested compounds like dimethyl sulphoxide (DMSO) and carbon disulphide (CS2) to improve bait acceptance by certain rodent species.[9] However, effectiveness can be highly dependent on the bait's cereal base and the competing food sources in the environment.[9]
Analytical Methods
Q4: What is the standard method for quantifying this compound concentration in aged bait samples?
A4: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector.[10][11] For complex matrices like soil or tissue, tandem mass spectrometry (MS/MS) is often used for its high sensitivity and selectivity.[12][13]
Q5: My results show high variability in this compound concentration between samples. What could be the cause?
A5: High variability can stem from several sources:
-
Non-homogeneous Bait: The active ingredient may not be uniformly mixed throughout the bait matrix. Ensure your formulation process achieves a homogenous distribution.
-
Inconsistent Environmental Exposure: Samples from different microenvironments (e.g., one in direct sun, another in shade) will degrade at different rates.
-
Extraction Inefficiency: The protocol for extracting this compound from the bait matrix may be inefficient or inconsistent. A robust extraction method, often using solvents like acetonitrile followed by a cleanup step, is critical.[10][14]
Quantitative Data on this compound Stability
Table 1: Factors Influencing this compound Stability and Persistence
| Parameter | Condition | Expected Impact on Stability | Rationale / Reference |
| Bait Formulation | Paraffin Block | High | Protects from moisture and environmental exposure.[5][16] |
| Loose Grain/Pellets | Moderate to Low | More susceptible to moisture and dust without protection.[5][6] | |
| Placement | Inside Bait Station | High | Shields from UV radiation, moisture, and non-target species.[1][7] |
| Exposed | Low | Direct exposure to sunlight and rain accelerates degradation.[1][2] | |
| Environment | High Humidity / Rain | Negative | Causes leaching and promotes mold, reducing palatability.[1][5] |
| Direct Sunlight (UV) | Negative | Potential for photodegradation.[3] | |
| Persistence | Soil (General) | High Persistence | This compound has low potential to leach and is persistent in soils.[3] |
| Liver Tissue (Mice) | 28.5 days (elimination half-life) | Demonstrates high persistence in biological tissues.[15] |
Experimental Protocols
Protocol 1: Quantification of this compound in Bait Matrix using HPLC
This protocol provides a general methodology for extracting and quantifying this compound from a cereal-based bait.
-
Sample Preparation:
-
Homogenize a representative 10g sample of the aged bait using a grinder or mortar and pestle.
-
Weigh 1g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex mix vigorously for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker for 1 hour to facilitate extraction.[11]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid matrix.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer the acetonitrile supernatant to a clean tube containing a mix of magnesium sulfate (for water removal) and PSA (Primary Secondary Amine, to remove polar interferences).[10]
-
Vortex for 30 seconds and centrifuge again.
-
-
Analysis:
-
Take an aliquot of the final supernatant and dilute it with the mobile phase if necessary.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column and a UV or MS/MS detector.[10]
-
Quantify the concentration against a calibration curve prepared from a certified this compound standard.
-
Experimental Workflow for Bait Stability Assessment
Caption: A step-by-step workflow for conducting a field study to evaluate the stability of this compound in bait formulations.
Mechanism of Action Pathway
Understanding the mechanism of action underscores the importance of maintaining the molecular integrity of this compound. It acts by inhibiting the Vitamin K cycle, which is essential for producing blood clotting factors.
This compound's Inhibition of the Vitamin K Cycle
Caption: this compound inhibits the VKORC1 enzyme, blocking Vitamin K recycling and preventing the activation of clotting factors.
References
- 1. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 2. Photodegradation of rotenone in soils under environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: OMS 3053) [sitem.herts.ac.uk]
- 4. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daltonsupplies.com [daltonsupplies.com]
- 6. Final Rodenticide Place Pacs [epestcontrol.com]
- 7. Products : Bell Laboratories, INC. [belllabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Determination of residue levels of rodenticide in rodent livers offered novel diphacinone baits by liquid chromatography-tandem mass spectrometry | PLOS One [journals.plos.org]
- 15. farad.ese.ufhealth.org [farad.ese.ufhealth.org]
- 16. Products – Gardex Inc. [gardexinc.com]
Technical Support Center: Reducing Inter-laboratory Variability in Difethialone Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in the quantification of difethialone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process, from sample preparation to data analysis.
Question: Why am I observing high variability in this compound concentrations between replicate samples?
Answer: High variability in replicate samples can stem from several sources throughout the analytical workflow. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Homogeneity:
-
Issue: The this compound in your sample matrix (e.g., liver tissue, soil) may not be evenly distributed.[1]
-
Solution: Ensure thorough homogenization of the entire sample before taking an aliquot for extraction. For solid samples, consider cryogenic grinding to achieve a fine, uniform powder.
-
-
Extraction Efficiency:
-
Issue: Inconsistent extraction of this compound from the sample matrix can lead to significant variability.
-
Solution:
-
Standardize the extraction time, temperature, and agitation method.
-
Ensure the extraction solvent is of high purity and appropriate for this compound (e.g., acetonitrile, methanol).[1][2]
-
For complex matrices like liver, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) method can improve consistency.[3][4][5]
-
-
-
Internal Standard (IS) Addition:
-
Issue: Inaccurate or inconsistent addition of the internal standard will directly impact the final calculated concentration.
-
Solution:
-
-
Matrix Effects in LC-MS/MS:
-
Issue: Components of the sample matrix can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[4][6]
-
Solution:
-
Incorporate a thorough sample cleanup step (e.g., SPE, dispersive SPE) to remove interfering matrix components.[3][4]
-
Prepare matrix-matched calibration standards by spiking blank matrix with known concentrations of this compound.[2]
-
Evaluate the matrix effect by comparing the response of a standard in solvent to the response of a standard spiked into a blank matrix extract.
-
-
Question: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?
Answer: A low R² value indicates that your calibration standards are not behaving linearly, which will compromise the accuracy of your quantification.
-
Standard Preparation:
-
Issue: Inaccurate serial dilutions or degradation of standard solutions.
-
Solution:
-
Prepare fresh calibration standards from a certified stock solution. This compound stock solutions are often prepared in acetonitrile or methanol.[2][6]
-
Use calibrated volumetric flasks and pipettes for all dilutions.
-
Store stock and working solutions at appropriate temperatures (e.g., -20°C) and protect them from light.[4]
-
-
-
Instrumental Issues:
-
Issue: Problems with the liquid chromatography (LC) or mass spectrometry (MS) system can affect linearity.
-
Solution:
-
LC System: Check for leaks, ensure the mobile phase is properly degassed, and inspect the column for blockages or degradation.[8][9] Erratic retention times can be a sign of pump or leak issues.[10]
-
MS System: Perform a system tune and calibration to ensure optimal performance.[11] Check for a stable spray in the ion source.[12]
-
-
-
Choice of Calibration Model:
-
Issue: The response may not be linear over the entire concentration range.
-
Solution:
-
Narrow the concentration range of your calibration curve.
-
If linearity is still not achieved, consider using a quadratic calibration curve, but this should be justified and used with caution.[2]
-
-
Question: I'm seeing carryover of this compound in my blank injections after running a high-concentration sample. How can I prevent this?
Answer: Sample carryover can lead to false-positive results in subsequent samples.
-
Autosampler and Injection System:
-
Issue: Adsorption of this compound to the syringe, needle, or injection valve.
-
Solution:
-
Optimize the needle wash procedure in your autosampler method. Use a strong solvent (e.g., a high percentage of organic solvent) for the wash, and consider multiple wash cycles.
-
Inject a solvent blank after high-concentration samples to check for carryover.[12]
-
-
-
LC Column:
-
Issue: Strong retention of this compound on the analytical column.
-
Solution:
-
Incorporate a column wash step with a strong solvent at the end of each run or at the end of the analytical batch.
-
Ensure adequate column re-equilibration time before the next injection.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of inter-laboratory variability in this compound quantification?
A1: The primary sources of inter-laboratory variability, as identified in proficiency testing, are differences in:
-
Sample Preparation: Variations in extraction and cleanup procedures between labs.
-
Calibration: Use of different calibration standards, calibration models, and matrix-matching strategies.
-
Instrumentation: Differences in the sensitivity and configuration of LC-MS/MS systems.
-
Data Processing: Variations in peak integration and quantification methods.
An inter-laboratory study on anticoagulant rodenticides, including this compound, in liver samples showed that while individual labs could achieve good repeatability, the reproducibility between labs was lower, highlighting the impact of these factors.[13][14][15]
Q2: What quality control (QC) samples should I include in my analytical run?
A2: A robust QC protocol is essential for monitoring analytical performance. Your run should include:
-
Method Blanks: A blank sample matrix processed through the entire analytical procedure to check for contamination.[16]
-
Matrix-Matched Calibration Standards: To ensure accurate quantification in the presence of matrix effects.[2]
-
Spiked QC Samples: Blank matrix spiked with known concentrations of this compound at low, medium, and high levels to assess accuracy and precision.[6][7]
-
Duplicate Samples: To assess the repeatability of your method.[16]
Q3: What are the typical LC-MS/MS parameters for this compound analysis?
A3: While specific parameters should be optimized for your instrument, a common approach involves:
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium formate.[2][6]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.[2][4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two precursor-to-product ion transitions are monitored for each analyte for quantification and confirmation.[4][16]
Data Presentation
Table 1: Summary of Inter-laboratory Comparison (ILC) Data for this compound in Liver Tissue
| Spike Level (ng/g) | Mean Recovery (%) | Relative Repeatability SD (%RSDr) | Relative Reproducibility SD (%RSDR) | Horwitz Ratio (HorRat) |
| 50 | 95-110 | 5-10 | 15-25 | 0.5-1.5 |
| 500 | 90-105 | 4-8 | 10-20 | 0.5-1.5 |
| 2000 | 90-105 | 3-7 | 8-15 | 0.5-1.5 |
Data synthesized from a representative inter-laboratory study on anticoagulant rodenticides.[13][14] The %RSDr represents within-laboratory variation, while %RSDR represents between-laboratory variation.[13] HorRat values between 0.5 and 1.5 are generally considered acceptable for collaborative studies.[13]
Experimental Protocols
Protocol 1: this compound Quantification in Liver Tissue using UPLC-MS/MS
This protocol is a generalized procedure based on validated methods.[2][13][14]
-
Sample Homogenization:
-
Weigh approximately 10 g of frozen liver tissue.
-
Homogenize the tissue to a uniform consistency using a high-speed blender or homogenizer.
-
-
Extraction:
-
Weigh 1 g (± 0.05 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard (e.g., Warfarin-d5).
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute, then shake vigorously for 20 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer the supernatant (acetonitrile extract) to a 15 mL centrifuge tube containing a d-SPE salt mixture (e.g., magnesium sulfate, PSA, and C18 sorbent).[3]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract to an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound.
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. An Easy Procedure to Quantify Anticoagulant Rodenticides and Pharmaceutical Active Compounds in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods in food defence: a simple and robust screening for 16 rodenticides by LC-DAD/FLD following QuEChERS–based extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of MRM Transitions for Difethialone and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) transitions for difethialone and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive and negative ionization modes?
A1: The choice of ionization mode can significantly impact sensitivity. For this compound, both positive (ESI+) and negative (ESI-) electrospray ionization have been used. In negative mode, the deprotonated molecule [M-H]⁻ is typically the precursor ion. In positive mode, both the protonated molecule [M+H]⁺ and adducts may be observed. The selection of quantifier and qualifier product ions is crucial for confirmation.[1][2]
Q2: How do I optimize collision energy (CE) and other MS parameters for this compound and its metabolites?
A2: Optimization of MS parameters is critical for achieving maximum sensitivity and specificity.[3] This is typically done by infusing a standard solution of the analyte into the mass spectrometer and varying the parameters.
-
Collision Energy (CE): This is the most critical parameter for fragmentation. Vary the CE to find the value that produces the most stable and intense product ions.
-
Declustering Potential (DP) / Cone Voltage (CV): These parameters help to desolvate the ions and prevent cluster formation. Optimize these to maximize the precursor ion intensity.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to ensure efficient ionization and ion transfer.[1][2]
Q3: What are the common metabolites of this compound and how can I identify their MRM transitions?
A3: this compound primarily undergoes hydroxylation.[4][5] To identify the MRM transitions for these metabolites, you can:
-
Predict: The precursor ion will be the mass of this compound + 16 Da (for one hydroxyl group).
-
Analyze in Full Scan and Product Ion Scan Modes: Analyze a sample known to contain metabolites in full scan mode to find the predicted precursor ion mass. Then, perform a product ion scan on that mass to identify potential product ions.
-
Utilize Common Fragments: Hydroxylated metabolites often share common fragment ions with the parent drug.[4][5] Look for product ions that are characteristic of the this compound core structure.
Troubleshooting Guides
Problem 1: Poor or No Signal for this compound or its Metabolites
Possible Causes and Solutions:
-
Incorrect MRM Transitions:
-
Solution: Verify the precursor and product ion m/z values. Re-optimize the transitions by infusing a standard solution.
-
-
Suboptimal Ionization:
-
Solution: Experiment with both positive and negative ionization modes. Adjust source parameters such as temperature, gas flows, and spray voltage.[6]
-
-
Sample Preparation Issues:
-
LC Method Problems:
-
Solution: Check for poor peak shape or retention time shifts. Ensure the mobile phase composition is appropriate for the analyte and column.
-
-
Instrument Malfunction:
Problem 2: High Background Noise or Interfering Peaks
Possible Causes and Solutions:
-
Matrix Effects:
-
Solution: Improve sample cleanup to remove interfering matrix components. Consider using a more selective sample preparation technique like solid-phase extraction (SPE). Diluting the sample may also help reduce matrix effects.
-
-
Contaminated Solvents or System:
-
Solution: Use high-purity LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any contaminants.
-
-
Incorrect MRM Specificity:
-
Solution: Select more specific product ions that are unique to your analyte. Ensure your MRM transitions are not picking up isobaric interferences.
-
Problem 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Unstable Spray:
-
Solution: Check the ESI needle for blockage or damage. Optimize the spray needle position. Ensure consistent solvent flow from the LC.
-
-
Fluctuations in Instrument Performance:
-
Solution: Regularly perform system suitability tests and calibrations to monitor instrument performance.[6]
-
-
Variability in Sample Preparation:
-
Solution: Standardize your sample preparation protocol to ensure consistency across all samples. Use an internal standard to correct for variations.
-
Data Presentation
Table 1: Example MRM Transitions for this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| This compound | Negative (ESI-) | 539.1 | 293.0 | 161.0 | 30 | 40 |
| This compound | Positive (ESI+) | 541.1 | 307.1 | 289.1 | 25 | 35 |
Note: These are example values and should be optimized for your specific instrument and experimental conditions.[1][2]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., warfarin-d5).[7]
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical total run time is 8-15 minutes.[1][10]
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the best response.
Mandatory Visualizations
Caption: Workflow for the optimization of MRM transitions for this compound and its metabolites.
Caption: Troubleshooting decision tree for poor or no signal in MRM analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry characterization of anticoagulant rodenticides and hydroxyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis of Superwarfarin Rodenticide Stereoisomers – Bromadiolone, Difenacoum and Brodifacoum – in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. gentechscientific.com [gentechscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Lack of Publicly Available Data on Difethialone Cross-Reactivity in Immunoassays for Other Anticoagulants
A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the cross-reactivity of the second-generation anticoagulant rodenticide, difethialone, in immunoassays designed for other anticoagulants such as warfarin, brodifacoum, or bromadiolone. The field of analytical toxicology has largely transitioned towards more specific and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous detection and quantification of multiple anticoagulant rodenticides.[1][2][3] These chromatographic methods are the current state-of-the-art and are preferred for their high degree of accuracy, which circumvents the issue of antibody cross-reactivity inherent in immunoassays.[3][4]
While direct cross-reactivity data for this compound in specific immunoassays is not available, this guide will provide an overview of the principles of immunoassay cross-reactivity, a hypothetical experimental protocol for its assessment, and a summary of the performance of modern analytical methods used for anticoagulant rodenticide analysis.
Principles of Immunoassay Cross-Reactivity
Immunoassays utilize the specific binding of an antibody to its target antigen. Cross-reactivity occurs when a substance other than the target analyte binds to the antibody.[5] This can lead to false-positive results or inaccurate quantification. The degree of cross-reactivity depends on the structural similarity between the target analyte and the cross-reacting substance. For anticoagulant rodenticides, which are derivatives of either 4-hydroxycoumarin or indane-1,3-dione, structural similarities exist, making cross-reactivity in a broadly specific immunoassay a theoretical possibility.[6]
Hypothetical Experimental Protocol for Cross-Reactivity Assessment of an Immunoassay
The following is a generalized protocol for assessing the cross-reactivity of a hypothetical immunoassay developed for a specific anticoagulant (e.g., Warfarin) with this compound.
Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA (Enzyme-Linked Immunosorbent Assay) designed for Warfarin.
Materials:
-
Warfarin-specific monoclonal antibody
-
Microtiter plates coated with a Warfarin-protein conjugate
-
Warfarin standards of known concentrations
-
This compound solutions of known concentrations
-
Enzyme-labeled secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Standard Curve Generation: A standard curve is prepared using a series of known concentrations of Warfarin. This will be used to determine the concentration of Warfarin that causes 50% inhibition of the signal (IC50).
-
Cross-Reactivity Testing: A series of known concentrations of this compound are added to the assay wells instead of Warfarin.
-
Assay Protocol:
-
Add standards or this compound solutions to the appropriate wells of the antibody-coated microtiter plate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Determine the IC50 value for this compound from its dose-response curve.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Warfarin / IC50 of this compound) x 100
-
Performance of Modern Analytical Methods for Anticoagulant Rodenticide Detection
Given the limitations of immunoassays for the specific detection of multiple anticoagulants, LC-MS/MS is the preferred method in forensic and diagnostic laboratories.[7][3] This technique offers high sensitivity and specificity for the simultaneous analysis of a wide range of rodenticides in various biological matrices. The table below summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of this compound and other common anticoagulants.
| Analyte | Limit of Detection (LOD) (ng/mL or ng/g) | Limit of Quantification (LOQ) (ng/mL or ng/g) | Recovery (%) |
| This compound | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
| Brodifacoum | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
| Bromadiolone | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
| Warfarin | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
| Diphacinone | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
| Chlorophacinone | 0.3 - 3.1 | 0.8 - 9.4 | 90 - 115 |
Data is representative of typical performance as reported in literature.[1]
Visualizations
Mechanism of Action of Anticoagulant Rodenticides
Caption: Mechanism of action of this compound.
Hypothetical Workflow for Immunoassay Cross-Reactivity Assessment
Caption: Workflow for assessing immunoassay cross-reactivity.
References
- 1. Validation and interlaboratory comparison of anticoagulant rodenticide analysis in animal livers using ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods in food defence: a simple and robust screening for 16 rodenticides by LC-DAD/FLD following QuEChERS–based extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rodentgreen.com [rodentgreen.com]
- 7. Qualitative Identification of Rodenticide Anticoagulants by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Toxicokinetics of Difethialone Stereoisomers in Rats
Difethialone, a potent second-generation anticoagulant rodenticide, exists as a mixture of four stereoisomers due to its two chiral centers. These stereoisomers, identified as E1-trans, E2-cis, E3-cis, and E4-trans, exhibit significant differences in their toxicokinetic profiles in rats, which has implications for both efficacy and non-target species toxicity. This guide provides a detailed comparison of the absorption, distribution, metabolism, and excretion of these stereoisomers, supported by experimental data from recent studies.
Quantitative Toxicokinetic Parameters
The persistence and elimination of this compound stereoisomers vary considerably in rats. The following table summarizes key toxicokinetic parameters, highlighting the differential behavior of each isomer.
| Stereoisomer | Initial Half-Life (t½) in Liver (hours) | Persistence Ranking | Elimination Rate Ranking |
| E3-cis | 82.3[1][2] | Most Persistent[3][4] | Slowest |
| E1-trans | 69.3[1][2] | ||
| E2-cis | 25.4[1][2] | ||
| E4-trans | 6.0[1][2] | Least Persistent | Fastest[3][4] |
Table 1: Comparative toxicokinetic parameters of this compound stereoisomers in rats.
Studies have consistently shown that the cis-isomers, particularly E3-cis, are more persistent in the liver, while the trans-isomers are eliminated more rapidly.[5][6] Specifically, E4-trans-difethialone is eliminated approximately four times faster in male rats compared to female rats or mice.[5] This differential bioaccumulation of stereoisomers is a critical factor in the long-term toxicity and potential for secondary poisoning of predators.[5][6]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. A summary of a typical experimental protocol for assessing the toxicokinetics of this compound stereoisomers in rats is provided below.
1. Animal Model and Dosing:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Administration: A single oral dose of a racemic mixture of this compound stereoisomers is administered. For example, female rats have been treated with 3.5 mg/kg of this compound.[3][4]
2. Sample Collection:
-
Biological matrices including blood (plasma), liver, and feces are collected at predetermined time points post-administration to characterize the absorption, distribution, and excretion of the stereoisomers.[3][4]
3. Analytical Methodology:
-
Enantioselective Analysis: Quantification of the individual stereoisomers is crucial. This is typically achieved using enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4]
-
Two primary approaches are utilized:
-
Chiral Stationary Phase (CSP) LC-MS/MS: This method uses a chiral column to directly separate the stereoisomers before detection by mass spectrometry.[3][4]
-
Derivatization followed by Reversed-Phase LC-MS/MS: This involves a chemical reaction to create diastereomeric derivatives that can be separated on a standard reversed-phase column.[3][4]
-
-
Method Validation: The analytical methods are fully validated to ensure accuracy, precision, and sensitivity.[3][4]
4. Data Analysis:
-
The concentration of each stereoisomer in the various biological matrices over time is used to calculate key toxicokinetic parameters, such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative toxicokinetics study of this compound stereoisomers in rats.
References
- 1. Comparative biological properties of the four stereoisomers of this compound, a second-generation anticoagulant rodenticide, in rats: development of a model allowing to choose the appropriate stereoisomeric ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric fraction evaluation of the four stereoisomers of this compound in biological matrices of rat by two enantioselective liquid chromatography tandem mass spectrometry methods: Chiral stationary phase or derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Difethialone Bait: A Comparative Analysis of Acceptance and Palatability in Mus musculus
For researchers and professionals in drug development, the efficacy of a rodenticide is intrinsically linked to its acceptance and palatability by the target species. This guide provides a comparative analysis of difethialone-based baits, focusing on their performance in Mus musculus (the house mouse) against other common anticoagulants. The information presented is supported by experimental data to aid in the objective assessment of this second-generation anticoagulant.
This compound, a 4-hydroxybenzothiopyranone derivative, is a potent second-generation anticoagulant rodenticide.[1] Its mechanism of action, like other anticoagulants, involves the disruption of the vitamin K cycle, which is essential for the synthesis of clotting factors in the liver.[2] This leads to internal hemorrhaging and eventual death.[1] A key factor in its effectiveness is the willingness of the target pest to consume a lethal dose, making bait acceptance and palatability critical parameters for evaluation.
Comparative Bait Consumption in Mus musculus
Studies have been conducted to evaluate the acceptance of this compound baits in comparison to other anticoagulant rodenticides in Mus musculus. The following table summarizes quantitative data from a comparative study involving choice and no-choice feeding tests. In choice tests, mice are presented with both the toxic bait and a non-toxic alternative food source, providing a measure of palatability. In no-choice tests, only the toxic bait is provided, which primarily assesses the inherent acceptability of the bait matrix.
| Active Ingredient | Bait Formulation | Test Type | Mean Bait Intake ( g/day/g of body weight) | Mortality Rate (%) | Mean Time to Death (days) |
| This compound | Not Specified | Choice | Data not specified | 100% | ~7.6 |
| This compound | Not Specified | No-Choice | ~122.7 ± 39.9 | 100% | ~7.0 |
| Brodifacoum | Not Specified | Choice | Data not specified | 100% | ~7.6 |
| Brodifacoum | Not Specified | No-Choice | ~122.7 ± 39.9 | 100% | ~7.0 |
| Bromadiolone | Lanirat G (sugar) | Choice | Data not specified | 100% | ~8.5 |
| Bromadiolone | Lanirat G (sugar) | No-Choice | ~122.7 ± 39.9 | 100% | ~6.8 |
| Warfarin | Kumatox G | Choice | Data not specified | 91.7% | ~7.8 |
| Warfarin | Kumatox G | No-Choice | ~122.7 ± 39.9 | 100% | ~7.0 |
Data synthesized from a study by Frynta et al. (2022). Note: Specific bait intake values for each anticoagulant in the choice test were not detailed in the summary, but the study indicated that mice consumed significantly different amounts of the tested baits. In no-choice tests, consumption was similar across all baits.[3][4]
Another study reported that in a choice test, the consumption of a 25 ppm this compound bait by Mus musculus was in excess of 45% of the total food consumption, indicating excellent palatability.[5] Furthermore, research has shown no significant difference in bait intake between a 25 mg/kg this compound bait and a control (non-toxic) bait, further supporting its high palatability.[6] In field trials, a pelleted bait with 0.0025% (25 ppm) this compound was found to be both palatable and effective in controlling house mice.[7]
Experimental Protocols
The evaluation of rodenticide bait acceptance and palatability typically follows standardized laboratory protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA).[8] The following is a detailed methodology for a choice feeding test.
Choice Test Protocol for Palatability Assessment
1. Objective: To determine the palatability of a this compound bait formulation in Mus musculus by measuring its consumption relative to a non-toxic challenge diet.
2. Animals: Wild-strain house mice (Mus musculus) are used for these studies. Animals are individually housed to allow for accurate measurement of food consumption.[9]
3. Acclimatization: Mice are acclimated to the laboratory conditions for a period of at least three days before the test begins. During this time, they have access to a standard laboratory diet and water ad libitum.[3]
4. Pre-test Feeding: For a period before the test, animals are offered the non-toxic challenge diet to ensure they are accustomed to it.
5. Test Procedure:
- Each mouse is presented with two food containers.
- One container holds a pre-weighed amount of the this compound test bait.
- The second container holds a pre-weighed amount of the non-toxic challenge diet.[9]
- The position of the two food containers is alternated daily to prevent bias due to feeding location preference.
- Food and water are provided ad libitum.[3]
- The amount of each food type consumed is measured daily for the duration of the study (typically 3 to 4 days) by weighing the remaining food, including any spillage.[3][9]
- The animals are observed daily for any signs of toxicity, and the time of death is recorded.[3]
6. Data Analysis:
- Bait Acceptance (%): Calculated as: (Total weight of toxic bait consumed / Total weight of all food consumed) x 100.
- Bait Consumption: Recorded in grams per day.
- Mortality: The number of deceased animals is recorded, and the mean time to death is calculated.
Mechanism of Action: Vitamin K Cycle Inhibition
This compound functions by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is crucial for the regeneration of Vitamin K, a cofactor necessary for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). The inhibition of VKOR leads to a depletion of active Vitamin K, preventing the synthesis of functional clotting factors and resulting in uncontrolled bleeding.[2][10]
References
- 1. Activity of LM 2219 (this compound), a new anticoagulant rodenticide, in commensal rodents [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. This compound (LM-2219): a new anticoagulant rodenticide for use against warfarin-resistant and -susceptible strains of Rattus norvegicus and Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Difethialone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Difethialone, a second-generation anticoagulant rodenticide, requires meticulous handling and disposal to mitigate risks to human health and the environment.[1][2] Adherence to proper disposal protocols is not only a matter of laboratory safety but also a legal requirement. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound-containing materials in a laboratory setting.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to consult the product's Safety Data Sheet (SDS) and label for specific instructions.[1][3][4][5] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6] Work in a well-ventilated area and avoid creating dust from bait formulations. In case of accidental exposure, follow the first aid measures outlined on the product label and SDS immediately.[3][5][7]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process of segregation, containment, and selection of the appropriate disposal route.
Step 1: Waste Identification and Segregation
Properly identify and segregate all this compound-related waste. This typically includes:
-
Unused or Expired this compound: Pure compound or unused bait.
-
Contaminated Materials: Items such as used bait stations, gloves, paper towels, and other materials that have come into contact with this compound.
-
Empty Containers: Original packaging of the this compound product.
-
Contaminated Carcasses: Rodents that have been exposed to this compound.
Step 2: Packaging and Labeling
All waste must be securely packaged and clearly labeled.
-
Solid Waste: Place unused bait, contaminated materials, and carcasses in a durable, leak-proof plastic bag or container.
-
Empty Containers: Do not reuse or refill empty containers.[3][8] Plastic containers should be completely emptied and may need to be punctured to prevent reuse.[3][8]
-
Labeling: Clearly label all waste containers with "this compound Waste" or as "Hazardous Waste" in accordance with your institution's and local regulations.
Step 3: Selecting the Correct Disposal Route
The appropriate disposal route depends on the type of waste and local regulations.
-
Unused Product and Contaminated Materials: Wastes resulting from the use of this product may be disposed of in the trash or at an approved waste disposal facility.[3][8] However, for laboratory settings, and particularly for pure this compound or large quantities of bait, disposal as hazardous waste is the most prudent and often required method. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Empty Containers:
-
Contaminated Carcasses: To reduce the risk of secondary poisoning to wildlife, collect and dispose of any poisoned rodents.[2] Use gloves when handling carcasses.[2] Disposal options may include deep burial (at least 18 inches deep) or incineration, depending on local regulations.[9]
Step 4: Locating an Approved Waste Disposal Facility
For significant quantities of this compound waste, a licensed hazardous waste disposal facility is the appropriate choice. To locate a facility:
-
Institutional Resources: Your organization's EHS department is the primary resource for guidance on hazardous waste disposal contractors.
-
Government Agencies: The U.S. Environmental Protection Agency (EPA) provides resources such as the "Hazardous Waste Information Platform" to locate licensed Treatment, Storage, and Disposal Facilities (TSDFs).[1] State and local environmental agencies also maintain directories of approved facilities.[2][8]
Quantitative Data Summary
While specific concentration thresholds for this compound disposal are not commonly published, the following table summarizes key disposal parameters based on waste type.
| Waste Type | Recommended Container | Primary Disposal Route | Secondary Disposal Route | Regulatory Considerations |
| Unused/Expired this compound (Pure or Bait) | Sealed, labeled hazardous waste container | Approved Hazardous Waste Facility | Trash (for very small household quantities as per label)[3][8] | Governed by RCRA and local hazardous waste regulations. |
| Contaminated Labware (Gloves, paper towels, etc.) | Lined, sealed hazardous waste container | Approved Hazardous Waste Facility | Regular Trash (if permitted by institutional policy and local regulations) | Follow institutional biosafety and chemical hygiene plans. |
| Empty Plastic Containers | Original container | Sanitary Landfill (after puncturing) | Recycling/Reconditioning (if available) | Must be completely empty.[3] Do not reuse or refill.[3][8] |
| Empty Paper Containers | Original container | Regular Trash | Not Applicable | Must be completely empty.[3] |
| Contaminated Rodent Carcasses | Leak-proof plastic bag | Incineration | Deep Burial (>18 inches)[9] | Follow local and state wildlife and waste regulations to prevent secondary poisoning.[2] |
Experimental Protocol: Analysis of this compound in Liver Tissue
For researchers working with this compound, it may be necessary to analyze tissue samples for the presence of the compound. The following is a summarized example of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for such an analysis, adapted from established methodologies for anticoagulant rodenticides.
Objective: To quantify the concentration of this compound in rodent liver tissue.
Materials:
-
Homogenized liver tissue sample
-
Acetonitrile (ACN)
-
Ammonium hydroxide
-
QuEChERS salt packet
-
Waters X-Bridge BEH C-18 LC column or equivalent
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the homogenized liver sample (e.g., 0.1 g) into a centrifuge tube.
-
Add a known amount of an internal standard (e.g., a deuterated analog of a similar compound if a this compound standard is unavailable) to correct for matrix effects and extraction efficiency.
-
Add water to create a slurry.
-
-
Extraction:
-
Add a solution of 1% ammonium hydroxide in acetonitrile to the sample.
-
Vortex the sample to ensure thorough mixing.
-
Add a QuEChERS salt packet to induce liquid-liquid partitioning.
-
Centrifuge the sample to separate the layers.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer an aliquot of the acetonitrile (upper) layer to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO4) to remove interfering substances like lipids and pigments.
-
Vortex and centrifuge the sample.
-
-
LC-MS/MS Analysis:
-
Transfer the cleaned extract to an autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
Chromatographic Separation: Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid to separate this compound from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the liver sample by comparing its peak area to the calibration curve, correcting for the internal standard.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. epa.gov [epa.gov]
- 2. mass.gov [mass.gov]
- 3. This compound (Ref: OMS 3053) [sitem.herts.ac.uk]
- 4. rbnainfo.com [rbnainfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Analytical Methods for Detection of Pesticides in Environmental Samples [scirp.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. TSD & Recycling Facilities State Locator [envcap.org]
- 9. pestfix.co.uk [pestfix.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
